molecular formula C25H22ClN5O3S B11660706 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11660706
M. Wt: 508.0 g/mol
InChI Key: DMRYTHATIUYADD-JFLMPSFJSA-N
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Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, featuring a triazole ring linked to a chlorophenyl and phenyl group, along with a sulfanyl and hydrazide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the triazole ring.

    Hydrazide Formation: The hydrazide moiety is typically formed by reacting the intermediate compound with hydrazine hydrate.

    Final Condensation: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired acetohydrazide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitro compounds, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives, hydrazine derivatives.

    Substitution Products: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound exhibits significant antimicrobial and antifungal activities. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting their growth.

Medicine

In medicinal research, the compound is explored for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further drug development.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable component in the formulation of new products.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide involves multiple pathways:

    Molecular Targets: The compound targets specific enzymes and receptors in microbial and cancer cells, disrupting their normal function.

    Pathways Involved: It interferes with the synthesis of essential biomolecules, leading to cell death. In cancer cells, it can activate apoptotic pathways, resulting in programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Properties

Molecular Formula

C25H22ClN5O3S

Molecular Weight

508.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22ClN5O3S/c1-2-34-21-10-6-9-18(23(21)33)15-27-28-22(32)16-35-25-30-29-24(17-7-4-3-5-8-17)31(25)20-13-11-19(26)12-14-20/h3-15,33H,2,16H2,1H3,(H,28,32)/b27-15+

InChI Key

DMRYTHATIUYADD-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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